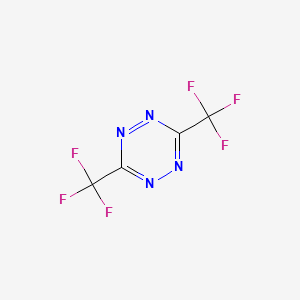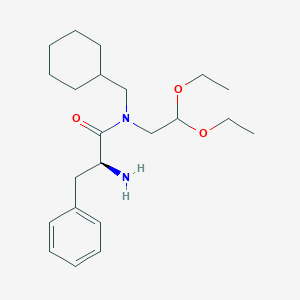
(S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-3-phenylpropanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a cyclohexylmethyl group, and a phenylpropanamide backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-3-phenylpropanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Amino Group: This can be achieved through reductive amination of a suitable precursor.
Introduction of the Cyclohexylmethyl Group: This step may involve alkylation reactions using cyclohexylmethyl halides.
Attachment of the 2,2-Diethoxyethyl Group: This can be done through nucleophilic substitution reactions.
Formation of the Phenylpropanamide Backbone: This step may involve amide bond formation through condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
(S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-3-phenylpropanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It could be explored for its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-3-phenylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,2-Diethoxyethyl)benzene: Shares the diethoxyethyl group but lacks the amino and cyclohexylmethyl groups.
Bis(2,2-diethoxyethyl) Disulfide: Contains the diethoxyethyl group but has a disulfide linkage instead of the phenylpropanamide backbone.
Uniqueness
(S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-3-phenylpropanamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C22H36N2O3 |
|---|---|
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
(2S)-2-amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-3-phenylpropanamide |
InChI |
InChI=1S/C22H36N2O3/c1-3-26-21(27-4-2)17-24(16-19-13-9-6-10-14-19)22(25)20(23)15-18-11-7-5-8-12-18/h5,7-8,11-12,19-21H,3-4,6,9-10,13-17,23H2,1-2H3/t20-/m0/s1 |
Clé InChI |
MXOHVVXWACNVIF-FQEVSTJZSA-N |
SMILES isomérique |
CCOC(CN(CC1CCCCC1)C(=O)[C@H](CC2=CC=CC=C2)N)OCC |
SMILES canonique |
CCOC(CN(CC1CCCCC1)C(=O)C(CC2=CC=CC=C2)N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


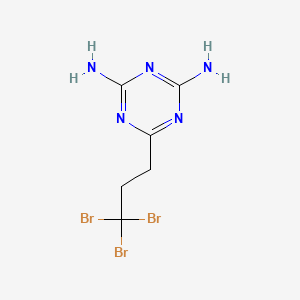
![Indolo[3,2-b]carbazole,5,11-bis([1,1'-biphenyl]-4-yl)-5,11-dihydro-](/img/structure/B13136112.png)
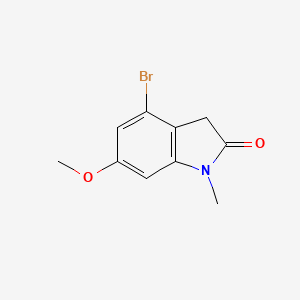

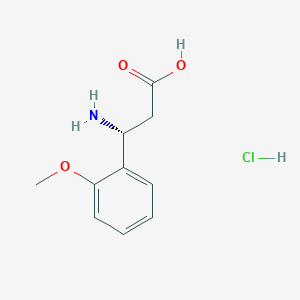
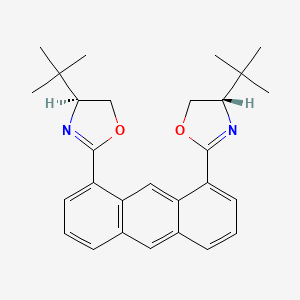
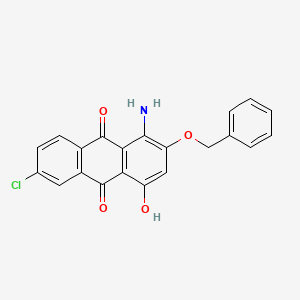
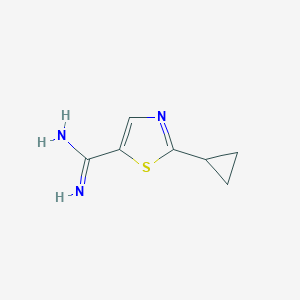
![2-Bromo-5-fluoro-3H-imidazo[4,5-b]pyridine](/img/structure/B13136139.png)
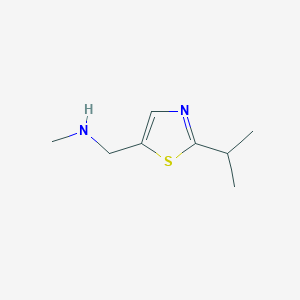
![2-Propen-1-amine,N-methyl-3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13136150.png)
![6-Chloro-8-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13136157.png)
